molecular formula C19H20BrN5O2 B11514527 7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11514527
M. Wt: 430.3 g/mol
InChI Key: FBXABDLTOLJEIC-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by the presence of a bromophenyl group, a butyl chain, and two methyl groups attached to the imidazo[2,1-f]purine core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the butyl chain: This can be accomplished through alkylation reactions using butyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

    7-(4-chlorophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.

    7-(4-methylphenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The presence of a methylphenyl group may influence the compound’s reactivity and biological activity.

    7-(4-fluorophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The fluorophenyl group may impart unique properties to the compound, such as increased stability or altered biological activity.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct chemical reactivity and biological effects compared to its analogs.

Properties

Molecular Formula

C19H20BrN5O2

Molecular Weight

430.3 g/mol

IUPAC Name

7-(4-bromophenyl)-6-butyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H20BrN5O2/c1-4-5-10-24-14(12-6-8-13(20)9-7-12)11-25-15-16(21-18(24)25)22(2)19(27)23(3)17(15)26/h6-9,11H,4-5,10H2,1-3H3

InChI Key

FBXABDLTOLJEIC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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